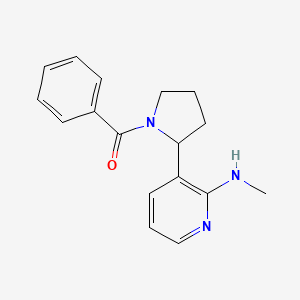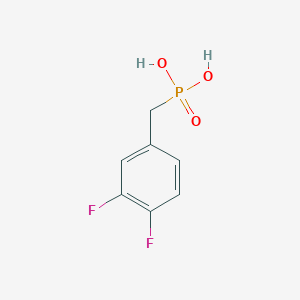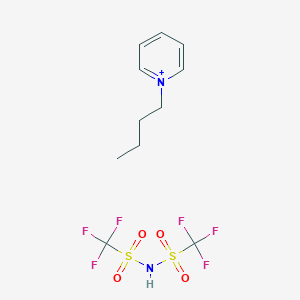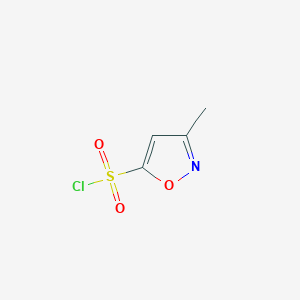
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the reaction of mandelic acid with fluorinating agents under controlled conditions. For instance, a 100 mL flask can be charged with 10.0 g of 2,4,5-Trifluoromandelic acid, 23.9 g of phosphorous acid (H3PO3), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA). The mixture is stirred at 95-105°C for 24 hours .
Industrial Production Methods
Industrial production of 2,4,5-Trifluoromandelic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,5-Trifluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2,4,5-Trifluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4,5-Trifluoromandelic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,5-Trifluorophenylacetic acid: This compound is structurally similar but has an acetic acid group instead of a mandelic acid group.
2,4,5-Trifluorobenzoic acid: Another similar compound with a benzoic acid group.
2,4,5-Trifluorobenzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
Uniqueness
2,4,5-Trifluoromandelic acid is unique due to the presence of both fluorine atoms and a mandelic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)/t7-/m1/s1 |
InChIキー |
KGSNZRPLTBOIQG-SSDOTTSWSA-N |
異性体SMILES |
C1=C(C(=CC(=C1F)F)F)[C@H](C(=O)O)O |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)

![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)



![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
